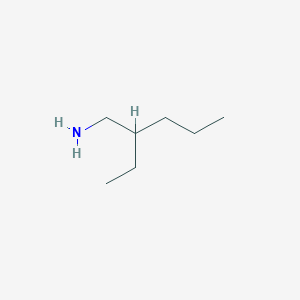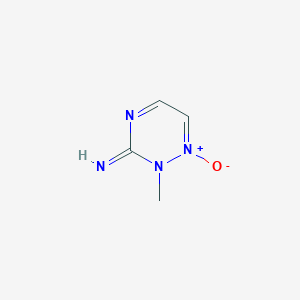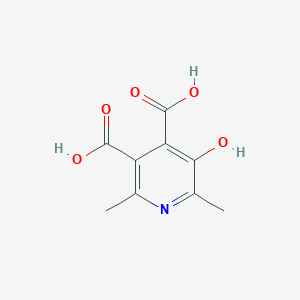![molecular formula C15H14N2 B14370235 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole CAS No. 90013-01-7](/img/structure/B14370235.png)
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of pyrrole-derived intermediates, followed by cyclization reactions catalyzed by metals or other catalysts .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, which allow for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Uniqueness
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90013-01-7 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-methyl-3,10-dihydro-2H-pyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-17-9-8-10-6-7-12-11-4-2-3-5-13(11)16-14(12)15(10)17/h2-7,16H,8-9H2,1H3 |
InChI-Schlüssel |
XPPLZHSCVYPSGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)








![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

